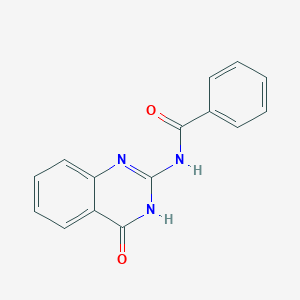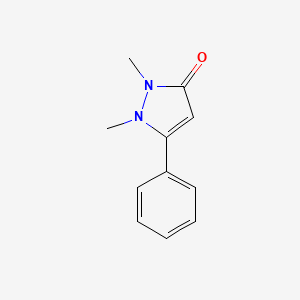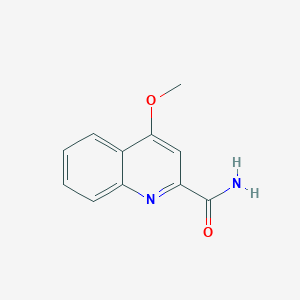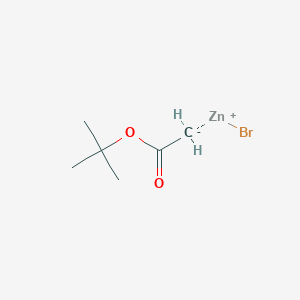
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine
Descripción general
Descripción
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine is a compound known for its applications in organic synthesis. This compound is characterized by its trimethylsilanyl, ethoxymethyl, and imidazole functional groups. It is used in various chemical reactions and serves as a protecting group for sensitive functional groups during synthetic procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include tetrabutylammonium fluoride and caesium fluoride, which are used to cleave the trimethylsilanyl group.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cleavage of the trimethylsilanyl group results in the formation of the corresponding hydroxyl compound .
Aplicaciones Científicas De Investigación
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine involves the protection of sensitive functional groups during chemical reactions. The trimethylsilanyl group provides steric hindrance, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions using reagents such as tetrabutylammonium fluoride .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a precursor in the synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine.
Chloromethyl 2-trimethylsilylethyl ether: Another similar compound used in organic synthesis.
Uniqueness
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine is unique due to its ability to protect multiple functional groups simultaneously. This property makes it highly valuable in complex synthetic procedures where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C9H19N3OSi |
|---|---|
Peso molecular |
213.35 g/mol |
Nombre IUPAC |
1-(2-trimethylsilylethoxymethyl)imidazol-2-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-11-9(12)10/h4-5H,6-8H2,1-3H3,(H2,10,11) |
Clave InChI |
TVLFCYMBZJVHDT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CN=C1N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine](/img/structure/B8762939.png)


![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B8762961.png)
![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)
![Acetamide, N-[2-(phenylethynyl)phenyl]-](/img/structure/B8762981.png)







![1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B8763043.png)
